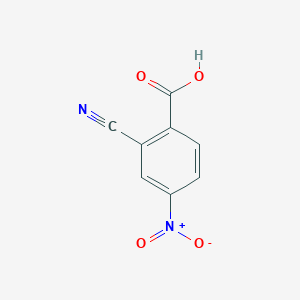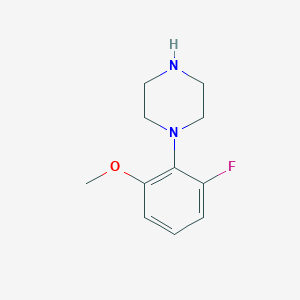
Methyl 2,4-Bis(benzyloxy)phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,4-Bis(benzyloxy)phenylacetate is a synthetic organic compound characterized by a phenylacetate core with two benzyloxy protecting groups at the 2 and 4 positions of the phenyl ring. It is commonly used as an intermediate in the synthesis of natural products and other complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,4-Bis(benzyloxy)phenylacetate typically involves the esterification of 2,4-Bis(benzyloxy)phenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2,4-Bis(benzyloxy)phenylacetate undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for substitution reactions
Major Products:
Applications De Recherche Scientifique
Methyl 2,4-Bis(benzyloxy)phenylacetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and pharmaceutical synthesis.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2,4-Bis(benzyloxy)phenylacetate involves its interaction with specific molecular targets and pathways. The benzyloxy groups act as protecting groups, allowing selective reactions at other positions on the molecule. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further reactions .
Comparaison Avec Des Composés Similaires
Methyl 2,4-Dihydroxyphenylacetate: Lacks the benzyloxy protecting groups, making it more reactive.
Methyl 2,4-Dimethoxyphenylacetate: Contains methoxy groups instead of benzyloxy groups, resulting in different reactivity and properties.
Uniqueness: Methyl 2,4-Bis(benzyloxy)phenylacetate is unique due to the presence of benzyloxy protecting groups, which provide stability and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Propriétés
IUPAC Name |
methyl 2-[2,4-bis(phenylmethoxy)phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4/c1-25-23(24)14-20-12-13-21(26-16-18-8-4-2-5-9-18)15-22(20)27-17-19-10-6-3-7-11-19/h2-13,15H,14,16-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBIGGKEPSUENK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

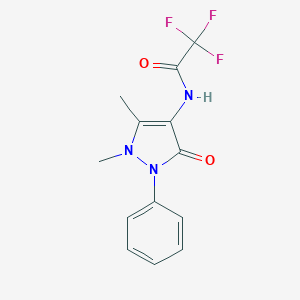



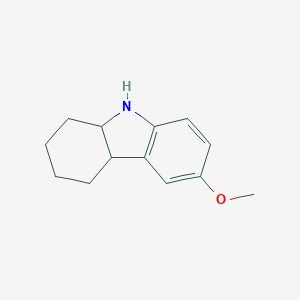
![3-Oxabicyclo[3.3.1]nonan-9-one](/img/structure/B168774.png)
![6-(Chloromethyl)benzo[d]thiazole](/img/structure/B168775.png)
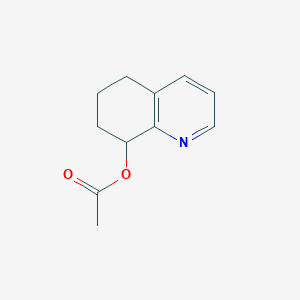
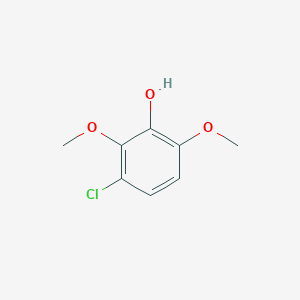
![2-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B168782.png)
